molecular formula C19H27N5 B263328 N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline

N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline

Cat. No. B263328
M. Wt: 325.5 g/mol
InChI Key: MSDAYSOEWLZJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline, also known as MPTP, is a synthetic compound that has been used in scientific research for several decades. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease.

Scientific Research Applications

N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. It is commonly used to induce Parkinsonism in animal models, allowing researchers to study the disease's progression and test potential treatments. N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has also been used to study the role of dopamine in the brain and to develop new treatments for Parkinson's disease.

Mechanism of Action

N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain by monoamine oxidase B (MAO-B). MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline-induced Parkinsonism in animal models closely resembles the symptoms seen in human Parkinson's disease, including tremors, rigidity, and bradykinesia. N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline also causes a decrease in dopamine levels in the brain, leading to motor and cognitive dysfunction. In addition, N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has been shown to induce oxidative stress and inflammation in the brain, leading to neuronal damage.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is a widely used tool for studying Parkinson's disease and has several advantages for lab experiments. It is a potent neurotoxin that selectively destroys dopaminergic neurons, allowing researchers to study the disease's progression and test potential treatments. However, N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has several limitations, including its toxicity and the fact that it only induces a partial loss of dopaminergic neurons, making it an incomplete model of Parkinson's disease.

Future Directions

There are several future directions for research involving N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms underlying N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline-induced neurotoxicity. Other areas of research include the use of N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline to study the role of oxidative stress and inflammation in Parkinson's disease and the development of new animal models that more closely mimic the disease's progression in humans.
Conclusion
N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline is a synthetic compound that has been used extensively in scientific research to study the mechanisms underlying Parkinson's disease. It is a potent neurotoxin that selectively destroys dopaminergic neurons, leading to symptoms similar to those seen in Parkinson's disease. N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline has several advantages for lab experiments but also has several limitations, including its toxicity and the fact that it only induces a partial loss of dopaminergic neurons. There are several future directions for research involving N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline, including the development of new treatments for Parkinson's disease and the use of N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline to study the role of oxidative stress and inflammation in the disease.

Synthesis Methods

N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline can be synthesized using a multistep process that involves the reaction of 4-(4-chlorophenyl)piperidine with ethylamine, followed by the reaction of the resulting compound with 2-cyanopyrimidine. The final step involves the reduction of the resulting compound with lithium aluminum hydride to yield N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline.

properties

Product Name

N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline

Molecular Formula

C19H27N5

Molecular Weight

325.5 g/mol

IUPAC Name

N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline

InChI

InChI=1S/C19H27N5/c1-3-23(4-2)18-8-6-17(7-9-18)16-22-12-14-24(15-13-22)19-20-10-5-11-21-19/h5-11H,3-4,12-16H2,1-2H3

InChI Key

MSDAYSOEWLZJMW-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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